ethyl ({2-[(E)-(4-chlorophenyl)diazenyl]phenyl}carbamothioyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate is a complex organic compound characterized by its unique structure, which includes a diazenyl group, a chlorophenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate typically involves multiple steps. One common method includes the diazotization of 4-chloroaniline followed by coupling with 2-aminothiophenol to form the intermediate compound. This intermediate is then reacted with ethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the carbamothioyl group can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-({2-[(1E)-2-(4-bromophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate
- Ethyl N-({2-[(1E)-2-(4-fluorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate
- Ethyl N-({2-[(1E)-2-(4-methylphenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate
Uniqueness
Ethyl N-({2-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}carbamothioyl)carbamate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. This compound’s specific structure allows for distinct interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C16H15ClN4O2S |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
ethyl N-[[2-[(4-chlorophenyl)diazenyl]phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C16H15ClN4O2S/c1-2-23-16(22)19-15(24)18-13-5-3-4-6-14(13)21-20-12-9-7-11(17)8-10-12/h3-10H,2H2,1H3,(H2,18,19,22,24) |
InChI Key |
MJFVTIRJCNHQMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1N=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.